[1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol
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Overview
Description
[1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol: is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.06 g/mol . This compound is characterized by the presence of a bromopyrazole group attached to a cyclopropylmethanol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol typically involves the reaction of 4-bromopyrazole with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques, such as column chromatography or recrystallization, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : [1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : The compound can be reduced to form the corresponding alcohol or amine derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : this compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Amines in ethanol, thiols in DMF, alkoxides in THF.
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : [1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: : The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways. It can act as a ligand in binding studies to understand protein-ligand interactions.
Medicine: : Research is ongoing to explore the potential therapeutic applications of this compound. It is being studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: : The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals. It is also employed in the production of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol involves its interaction with specific molecular targets. The bromopyrazole group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The cyclopropylmethanol moiety can modulate the compound’s solubility and permeability, influencing its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
[1-(4-Chloropyrazol-1-yl)cyclopropyl]methanol: Similar structure but with a chlorine atom instead of bromine.
[1-(4-Fluoropyrazol-1-yl)cyclopropyl]methanol: Similar structure but with a fluorine atom instead of bromine.
[1-(4-Methylpyrazol-1-yl)cyclopropyl]methanol: Similar structure but with a methyl group instead of bromine.
Uniqueness
- The presence of the bromine atom in [1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol imparts unique reactivity and interaction profiles compared to its chloro, fluoro, and methyl analogs. Bromine’s larger size and different electronic properties can lead to distinct biological and chemical behaviors, making this compound particularly valuable in specific research contexts .
Properties
IUPAC Name |
[1-(4-bromopyrazol-1-yl)cyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-6-3-9-10(4-6)7(5-11)1-2-7/h3-4,11H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIBJNSKKIUIRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)N2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2241142-25-4 |
Source
|
Record name | [1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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